molecular formula C8H5Cl2IO2 B8298957 3-Chloro-5-iodo-4-methoxybenzoyl chloride

3-Chloro-5-iodo-4-methoxybenzoyl chloride

Cat. No. B8298957
M. Wt: 330.93 g/mol
InChI Key: ZPDSIFBJCUZZGA-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

To 3-chloro-5-iodo-4-methoxybenzoic acid (2.74 g), toluene (27 mL), N,N-dimethylformamide (1 droplet) and thionyl chloride (0.76 mL) were added to the solution, and then the mixture was stirred at 60° C. for 15 hours. The solvent was distilled off under reduced pressure and then azeotroped with toluene to obtain the title compound (3.05 g) as a yellow solid.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:13])[C:10]=1[O:11][CH3:12])[C:5](O)=[O:6].C1(C)C=CC=CC=1.S(Cl)([Cl:23])=O>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([I:13])[C:10]=1[O:11][CH3:12])[C:5]([Cl:23])=[O:6]

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1OC)I
Name
Quantity
27 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.76 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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